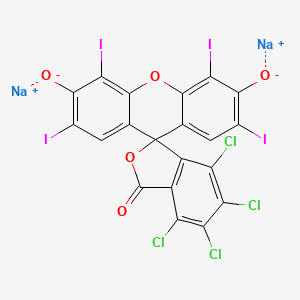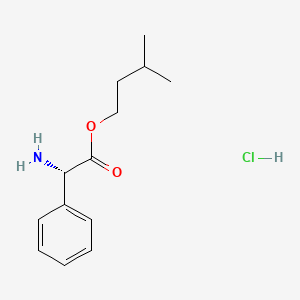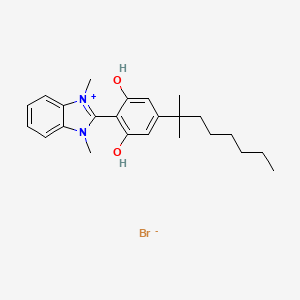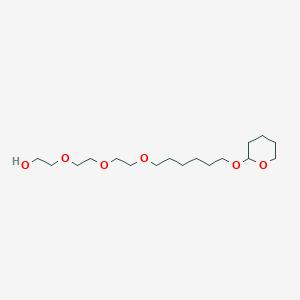![molecular formula C57H79N11O14S B11931224 5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-Azide-PEG-Biotin is a multifunctional compound that combines the properties of a fluorescent dye (TAMRA), an azide group, a polyethylene glycol (PEG) linker, and biotin. This compound is widely used in various scientific research applications due to its ability to facilitate bioconjugation, visualization, and purification of biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-Azide-PEG-Biotin involves multiple steps:
Synthesis of TAMRA: The synthesis begins with the preparation of TAMRA (tetramethylrhodamine), a fluorescent dye.
Introduction of Azide Group: The azide group is introduced to the TAMRA molecule through a series of chemical reactions.
PEG Linker Attachment: A polyethylene glycol (PEG) linker is attached to the TAMRA-Azide molecule to enhance its solubility and reduce steric hindrance.
Biotin Conjugation: Finally, biotin is conjugated to the PEG linker, resulting in the formation of TAMRA-Azide-PEG-Biotin.
Industrial Production Methods
Industrial production of TAMRA-Azide-PEG-Biotin typically involves large-scale synthesis using automated equipment and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of TAMRA, azide, PEG, and biotin are synthesized and purified.
Automated Conjugation: Automated systems are used to conjugate the components in a controlled environment.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control tests to ensure its purity and functionality.
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-Azide-PEG-Biotin undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkyne-containing molecules without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: Involves strained alkyne-containing molecules and can be performed in aqueous or organic solvents.
Major Products
CuAAC: Produces triazole-linked conjugates.
SPAAC: Forms triazole-linked products without the need for metal catalysts.
Wissenschaftliche Forschungsanwendungen
TAMRA-Azide-PEG-Biotin is used in various scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Facilitates the visualization and purification of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the production of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of TAMRA-Azide-PEG-Biotin involves:
Bioconjugation: The azide group reacts with alkyne-containing molecules through CuAAC or SPAAC reactions, forming stable triazole linkages.
Visualization: The TAMRA dye provides fluorescence, allowing for the visualization of labeled biomolecules.
Purification: The biotin moiety binds to streptavidin, enabling the affinity purification of labeled biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-Azide: Contains only the azide group and TAMRA dye, lacking the PEG linker and biotin.
Biotin-Azide: Contains biotin and azide groups but lacks the fluorescent dye and PEG linker.
TAMRA-PEG-Biotin: Contains TAMRA dye, PEG linker, and biotin but lacks the azide group.
Uniqueness
TAMRA-Azide-PEG-Biotin is unique due to its combination of a fluorescent dye, azide group, PEG linker, and biotin, making it highly versatile for bioconjugation, visualization, and purification applications.
Eigenschaften
Molekularformel |
C57H79N11O14S |
|---|---|
Molekulargewicht |
1174.4 g/mol |
IUPAC-Name |
5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
InChI-Schlüssel |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
Isomerische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)





![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)


![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)

![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
